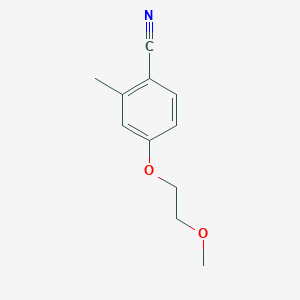![molecular formula C15H19N3O B13848422 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-phenyl-1,3,8-triazaspiro[45]dec-2-en-4-one is a spirocyclic compound characterized by a unique triazaspiro ring systemIts molecular formula is C15H19N3O, and it has a molecular weight of 257.34 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid)
Comparison: Compared to these similar compounds, 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one is unique due to its specific structural features and the presence of the ethyl group, which may influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H19N3O |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C15H19N3O/c1-2-13-17-14(19)15(8-10-16-11-9-15)18(13)12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
InChI-Schlüssel |
DGAITMCKIGFENC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=O)C2(N1C3=CC=CC=C3)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


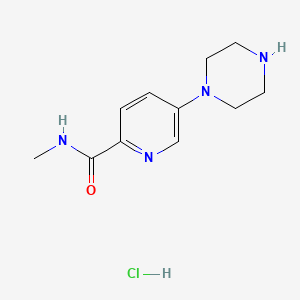


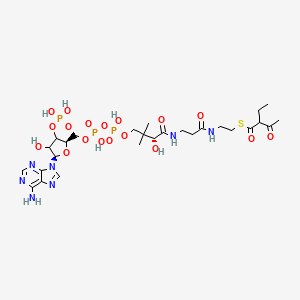
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
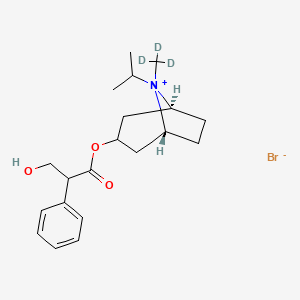

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
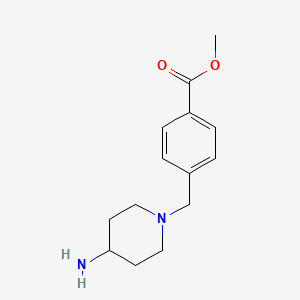

![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
